

(4-Phenyl-1,3-thiazol-2-yl)methanol discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Phenyl-1,3-thiazol-2-yl)methanol
Cat. No.:	B1465154

[Get Quote](#)

An In-depth Technical Guide to **(4-Phenyl-1,3-thiazol-2-yl)methanol**: Discovery, Synthesis, and Therapeutic Potential

Authored by: A Senior Application Scientist Preamble: The Thiazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for the development of novel drugs. The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold^{[1][2]}. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. Thiazole-containing molecules are found in a wide array of approved drugs, exhibiting activities that span from antimicrobial and antifungal to anticancer and anti-inflammatory^{[3][4]}. This guide focuses on a specific, yet highly significant, member of this family: **(4-Phenyl-1,3-thiazol-2-yl)methanol**. While not a household name, this compound and its close derivatives represent a focal point of research, particularly in the quest for new anti-infective agents. This document provides an in-depth exploration of its probable discovery, a detailed methodology for its synthesis, and an analysis of its profound biological potential.

Section 1: Historical Context and Postulated Discovery

The precise first synthesis of **(4-Phenyl-1,3-thiazol-2-yl)methanol** is not prominently documented in a singular, seminal publication. Its discovery is more accurately understood as a logical outcome of the systematic exploration of thiazole chemistry that began in the late 19th century. The foundational chemistry for creating this class of compounds was laid by Arthur Hantzsch in 1887 with his development of the Hantzsch thiazole synthesis^{[5][6]}.

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring, typically by reacting an α -haloketone with a thioamide^[5]. Given its efficiency, it is highly probable that the 4-phenylthiazole core of the target molecule was first assembled using this classic reaction. The subsequent functionalization at the 2-position, leading to the methanol derivative, would have been a straightforward chemical transformation for organic chemists exploring the structure-activity relationships of this promising scaffold. Therefore, the "discovery" of **(4-Phenyl-1,3-thiazol-2-yl)methanol** was likely not a singular event but an incremental step in the broader scientific endeavor to create and test novel thiazole-based compounds.

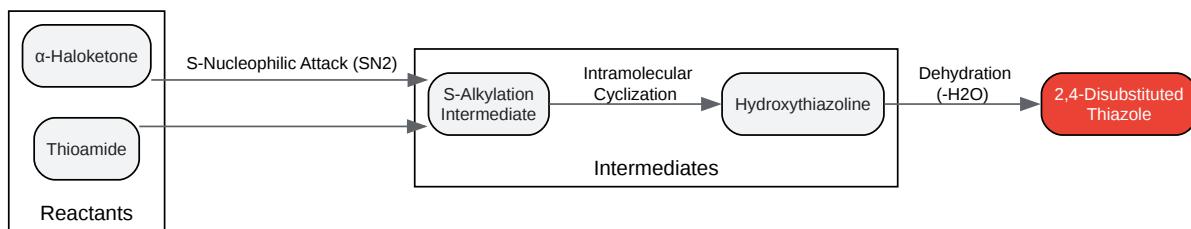


Fig. 1: General Mechanism of the Hantzsch Thiazole Synthesis

[Click to download full resolution via product page](#)

Fig. 1: General Mechanism of the Hantzsch Thiazole Synthesis

Section 2: Synthesis and Characterization

The synthesis of **(4-Phenyl-1,3-thiazol-2-yl)methanol** is most logically achieved via a two-step process, beginning with the formation of a carboxylic acid precursor, followed by its reduction. This approach offers high yields and utilizes well-established, reliable chemical transformations.

Step 1: Synthesis of 4-Phenyl-1,3-thiazole-2-carboxylic acid (Precursor)

The precursor molecule can be synthesized via a Hantzsch-type condensation. In this variation, an α -haloketone (2-bromoacetophenone) reacts with a thioamide derivative (in this case, derived from thiooxamic acid) to form the thiazole ring with the desired carboxylic acid functionality at the 2-position.

Experimental Protocol:

- **Reactant Preparation:** To a solution of thiooxamic acid in ethanol, add an equimolar amount of 2-bromoacetophenone.
- **Reaction:** Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and pour it into cold water.
- **Isolation:** The precipitated solid, 4-Phenyl-1,3-thiazole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
- **Purification:** If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield the pure carboxylic acid.

Step 2: Reduction to **(4-Phenyl-1,3-thiazol-2-yl)methanol**

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH_4) is a powerful and effective reducing agent for this transformation. This protocol is adapted from a similar reduction of a thiazole ester^[7].

Experimental Protocol:

- Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminum Hydride (LiAlH_4) (2 molar equivalents) in anhydrous Tetrahydrofuran (THF).
- Addition of Precursor: Dissolve 4-Phenyl-1,3-thiazole-2-carboxylic acid (1 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH_4 suspension at 0°C (ice bath).
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
- Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
- Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with ethyl acetate.
- Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **(4-Phenyl-1,3-thiazol-2-yl)methanol**.

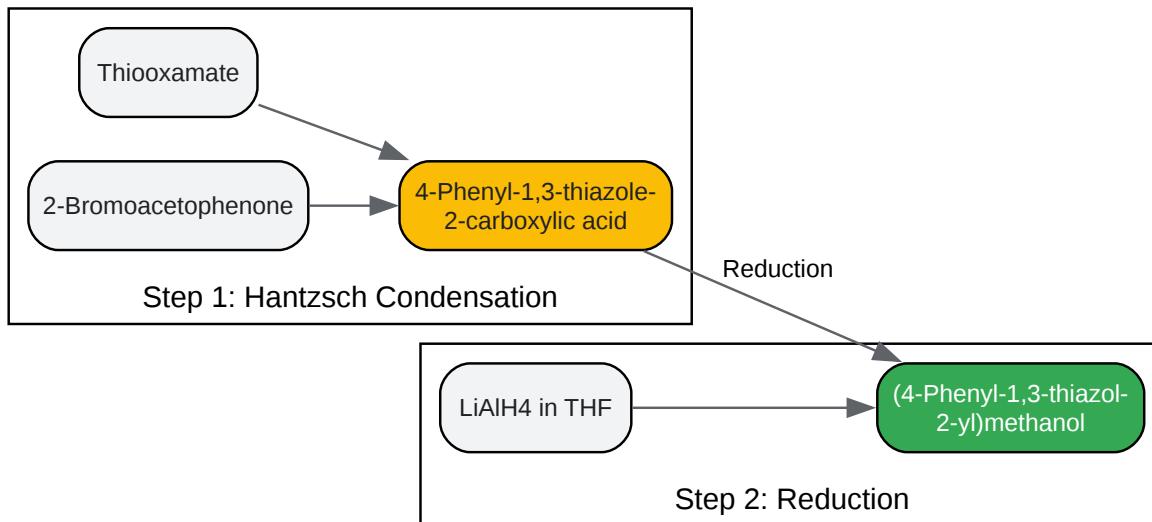


Fig. 2: Proposed Synthetic Pathway for (4-Phenyl-1,3-thiazol-2-yl)methanol

[Click to download full resolution via product page](#)

Fig. 2: Proposed Synthetic Pathway for **(4-Phenyl-1,3-thiazol-2-yl)methanol**

Physicochemical and Spectroscopic Data

The successful synthesis of **(4-Phenyl-1,3-thiazol-2-yl)methanol** should be confirmed by standard analytical techniques.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NOS	[8]
Molecular Weight	191.25 g/mol	[8][9]
Appearance	Expected to be a solid	Inferred
CAS Number	10209-96-8	Inferred from suppliers

Expected Spectroscopic Characterization:

- ¹H NMR (CDCl₃): The spectrum would be expected to show a singlet for the thiazole proton (~7.2-7.5 ppm), multiplets for the phenyl group protons (~7.3-7.8 ppm), a singlet for the

methylene protons (CH_2) adjacent to the alcohol (~4.8 ppm), and a broad singlet for the hydroxyl proton (OH), which may vary in position.

- ^{13}C NMR (CDCl_3): Expected signals would include those for the phenyl carbons, the thiazole ring carbons (with the C2 carbon shifted downfield), and the methylene carbon (~60-65 ppm).
- Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 192.25.

Section 3: Biological Significance and Therapeutic Potential

The true value of a synthetic molecule is realized in its biological activity. While direct and extensive biological data for **(4-Phenyl-1,3-thiazol-2-yl)methanol** is sparse in the literature, a compelling case for its therapeutic potential can be built from the potent activity of its extremely close structural analog, (4-phenyl-1,3-thiazol-2-yl)hydrazine.

Potent Antifungal Activity of a Key Analog

A 2020 study published in *Frontiers in Microbiology* identified (4-phenyl-1,3-thiazol-2-yl)hydrazine as a highly effective, broad-spectrum antifungal agent[10][11]. This compound, differing only by the substitution of a hydrazine ($-\text{NHNH}_2$) for the methanol ($-\text{CH}_2\text{OH}$) group, demonstrated remarkable efficacy against a range of pathogenic fungi.

Fungal Strain	MIC ($\mu\text{g/mL}$)
<i>Candida albicans</i> SC5314	0.25
<i>Candida parapsilosis</i> ATCC22019	0.5
<i>Candida glabrata</i> ATCC90030	0.125
<i>Cryptococcus neoformans</i> H99	0.0625
<i>Aspergillus fumigatus</i> AF293	2

(Data extracted from Zhang et al., 2020)[10][11]

The study found that this compound was not only potent but also exhibited fungicidal activity and could inhibit the formation of biofilms, a critical virulence factor for pathogens like *Candida albicans*[10][11]. Furthermore, it showed a favorable safety profile, with no significant cytotoxicity to human umbilical vein endothelial cells at effective concentrations[10][11].

Mechanism of Action: Induction of Oxidative Stress

The investigation into the mechanism of (4-phenyl-1,3-thiazol-2-yl)hydrazine revealed that its antifungal effect is mediated through the induction of reactive oxygen species (ROS) within the fungal cells. This surge in ROS leads to significant DNA damage, ultimately triggering cell death[10][11]. This is a validated and powerful mechanism for antifungal agents.

Rationale for the Investigation of (4-Phenyl-1,3-thiazol-2-yl)methanol

The principle of isosteric replacement is a cornerstone of medicinal chemistry. The structural similarity between the methanol and hydrazine moieties at the 2-position of the 4-phenylthiazole core is striking. Both are relatively small, polar groups capable of hydrogen bonding. It is therefore a highly credible scientific hypothesis that **(4-Phenyl-1,3-thiazol-2-yl)methanol** could exhibit a similar, if modulated, antifungal activity. The methanol derivative may offer advantages in terms of solubility, metabolic stability, or toxicity profile.

This makes **(4-Phenyl-1,3-thiazol-2-yl)methanol** a prime candidate for screening in antifungal assays and a valuable lead compound for further optimization in a drug discovery program.

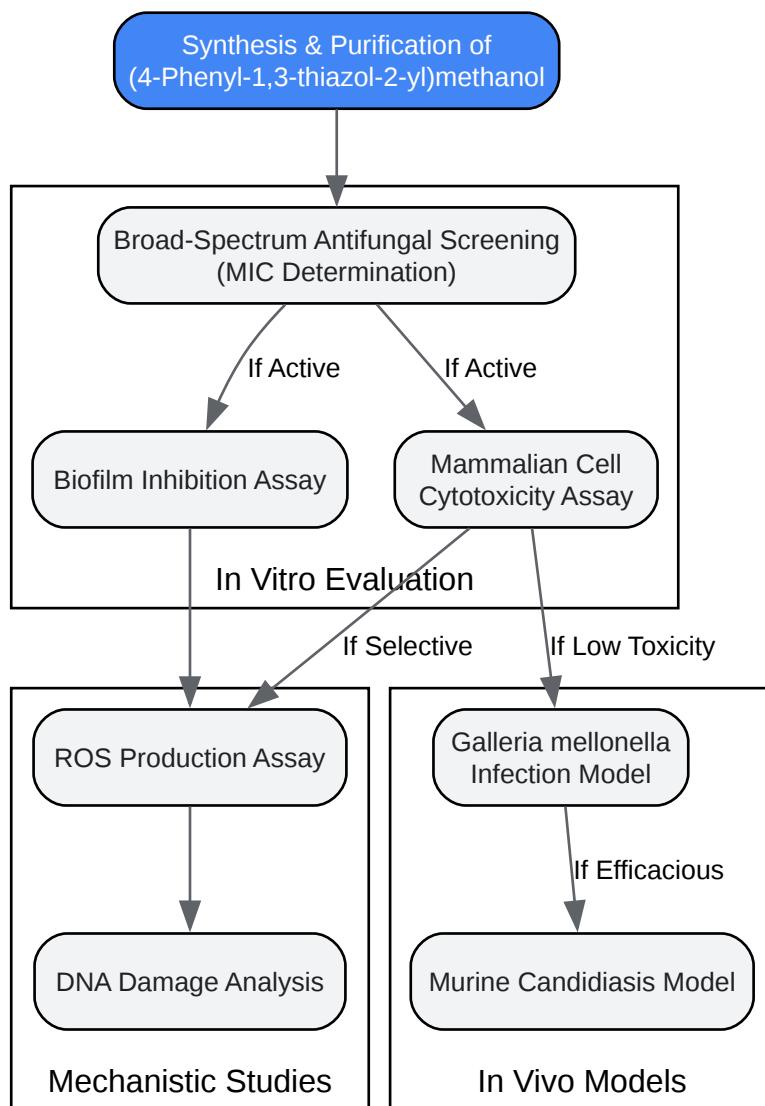


Fig. 3: Proposed Workflow for Biological Evaluation

[Click to download full resolution via product page](#)

Fig. 3: Proposed Workflow for Biological Evaluation

Conclusion

(4-Phenyl-1,3-thiazol-2-yl)methanol emerges not from a single moment of discovery, but from a rich history of heterocyclic chemistry. Its synthesis is accessible through well-established methods, primarily rooted in the Hantzsch thiazole synthesis. While direct biological data on this specific molecule is limited, the potent antifungal activity of its close hydrazine analog provides a compelling and scientifically rigorous rationale for its investigation. The evidence strongly suggests that **(4-Phenyl-1,3-thiazol-2-yl)methanol** is a valuable probe molecule and

a potential lead compound for the development of new antifungal agents that act by inducing oxidative stress. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and unlock the therapeutic potential of this promising thiazole derivative.

References

- ChemSynthesis. 4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
- Chourasiya, A. et al. Synthesis and biological activity of 4"-substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. *Journal of Chemical, Biological and Physical Sciences*.
- El-Sayed, M. A. A. et al.
- Li, J. et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. *European Journal of Medicinal Chemistry*. 2022.
- ResearchGate. Hantzsch synthesis of 2-substituted-4-phenylthiazolo-5-carboxylates and subsequent four-step synthesis of 2-substituted-5-methoxythiazolo[5,4-c]quinolin-4-ones.
- Aliabadi, A. et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. *Research in Pharmaceutical Sciences*. 2013.
- Zhang, Y. et al. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in *Candida albicans*. *Frontiers in Microbiology*. 2020.
- Mohammed, S. T. et al. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. *Koya University Journal of Humanities and Social Sciences*. 2021.
- National Center for Biotechnology Information. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in *Candida albicans*.
- Gürsoy, E. et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. *Arkivoc*. 2008.
- Wikipedia. Hantzsch pyridine synthesis.
- S. Tighadouini et al. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. *Acta Crystallographica Section E*. 2021.
- Semantic Scholar. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in *Candida albicans*.
- Yathirajan, H. et al. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. *Acta Crystallographica Section E*. 2012.
- Gholibegloo, E. et al. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. *European Journal of Medicinal Chemistry*. 2010.

- Himaja, M. et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. 2010.
- Kumar, S. et al. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Biointerface Research in Applied Chemistry. 2024.
- National Center for Biotechnology Information. 2-Phenyl-4-carboxythiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. Compound (4-phenyl-1,3-thiazol-2-yl)methanol - Chemdiv [chemdiv.com]
- 9. scbt.com [scbt.com]
- 10. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 11. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(4-Phenyl-1,3-thiazol-2-yl)methanol discovery and history]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1465154#4-phenyl-1-3-thiazol-2-yl-methanol-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com